6,7-Diethoxy-1,4-dihydro-4-oxo-3-quinolinecarbonitrile

Src kinase inhibition ATP-competitive inhibitor ELISA enzymatic assay

Researchers constructing kinase inhibitor libraries against the Ras-MAPK pathway require the 6,7-diethoxy substitution pattern for MEK1-directed selectivity-a profile unattainable with the commercially prevalent 6,7-dimethoxy analog. This 4-oxo scaffold is the direct precursor to the 4-chloro intermediate (CAS 214476-71-8), the universal electrophile for introducing diverse 4-anilino substituents via SNAr chemistry. • 2.7× Src potency advantage: The 4-[(2,4-dichlorophenyl)amino]-6,7-diethoxy derivative achieves 11 nM IC₅₀ vs 30 nM for the dimethoxy analog. • Completes the C-6/C-7 alkoxy SAR matrix (dimethoxy, mixed, diethoxy) enabling systematic kinase selectivity profiling with identical downstream synthetic sequences. Supplied at 98% purity with full QA documentation. For R&D use only.

Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
Cat. No. B13940557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Diethoxy-1,4-dihydro-4-oxo-3-quinolinecarbonitrile
Molecular FormulaC14H14N2O3
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)OCC
InChIInChI=1S/C14H14N2O3/c1-3-18-12-5-10-11(6-13(12)19-4-2)16-8-9(7-15)14(10)17/h5-6,8H,3-4H2,1-2H3,(H,16,17)
InChIKeyPCONYILKRARXQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Diethoxy-1,4-dihydro-4-oxo-3-quinolinecarbonitrile Overview


6,7-Diethoxy-1,4-dihydro-4-oxo-3-quinolinecarbonitrile (CAS 214476-70-7, C₁₄H₁₄N₂O₃, MW 258.27) is a 3-cyano-4-quinolinone building block belonging to the 4-anilino-3-quinolinecarbonitrile class of ATP-competitive protein kinase inhibitors [1]. First disclosed by Wyeth researchers as a key intermediate en route to potent Src, MEK, and EGFR kinase inhibitors, the compound features a 4-oxo-1,4-dihydroquinoline core with ethoxy substituents at the C-6 and C-7 positions and a nitrile at C-3 — a pharmacophoric arrangement that enables modular derivatization at the C-4 position to tune kinase selectivity across the kinome [2].

WorkflowModular kinase inhibitor synthesis via C-4 SNAr diversification
Selection6,7-Diethoxy substitution supports kinase selectivity tuning
Use ContextMEK1, Src, and EGFR inhibitor design and SAR studies

Why Generic Substitution Fails for This Scaffold


Although the 6,7-dimethoxy-4-oxo-3-quinolinecarbonitrile analog (CAS 214470-52-7 / 50845-31-3) shares the same core ring system, the C-6/C-7 alkoxy substituents are not interchangeable without consequence. SAR studies demonstrate that the alkoxy groups at C-6 and C-7 are critical determinants of both enzymatic potency and kinase selectivity — increasing alkoxy size from methoxy to ethoxy shifts the inhibitory profile and can alter the target kinase preference within the quinolinecarbonitrile series [1]. Furthermore, the 4-oxo tautomeric form is the direct precursor to the 4-chloro intermediate (CAS 214476-71-8), which is the universal electrophilic partner for introducing diverse 4-anilino substituents; any variation in the 6,7-substitution pattern propagates into altered reactivity, solubility, and ultimate biological activity of the final inhibitor [2].

Target Scaffold6,7-Diethoxy
  • Defined alkoxy pattern for kinase selectivity
  • Suitable for MEK1 and Src inhibitor programs
Potential Substitute6,7-Dimethoxy
  • Alkoxy size may shift kinase selectivity profile
  • Reactivity and solubility differences can alter downstream inhibitor properties
  • Physicochemical profile (MW, lipophilicity) may affect assay and purification behavior

Quantitative Differentiation Evidence


Src Kinase Inhibitory Potency Advantage

When elaborated with identical 4-[(2,4-dichlorophenyl)amino] substituents, the 6,7-diethoxy-substituted 3-quinolinecarbonitrile (compound 2i) inhibited human Src tyrosine kinase with an IC₅₀ of 11 nM, compared to an IC₅₀ of 30 nM for the corresponding 6,7-dimethoxy analog (compound 2a/1a), representing a 2.7-fold improvement in enzymatic potency attributable solely to the ethoxy-for-methoxy substitution [1].

Src Potency Comparison
Cross-study comparable
Diethoxy IC₅₀ 11 nM vs. dimethoxy IC₅₀ 30 nM (2.7-fold difference)
Supports Src inhibition potency context
ELISA enzymatic assay; ATP-competitive format
Src kinase inhibition ATP-competitive inhibitor ELISA enzymatic assay

Kinase Selectivity Reprogramming Toward MEK1

In the 4-anilino-3-quinolinecarbonitrile series, the C-6/C-7 alkoxy groups govern kinase selectivity. The 6,7-dimethoxy scaffold, when functionalized with a 3-bromoanilino group at C-4, yields a potent EGFR inhibitor. Variation of the 4-anilino group on this dimethoxy core shifts selectivity between EGFR, Src, and MEK. Crucially, adoption of the 6,7-diethoxy substitution pattern — as exemplified by compound (3), 4-[3-chloro-4-(1-methyl-1H-imidazol-2-ylsulfanyl)]anilino-6,7-diethoxy-3-quinolinecarbonitrile — was required for identification of a MEK1 kinase inhibitor with exceptional activity against LoVo human colon cancer cells, acting as a dual inhibitor of MEK1 and MAPK phosphorylation within the Ras-MAPK signaling cascade [1][2]. In contrast, 6,7-dimethoxy-based inhibitors do not exhibit this MEK1-preferring profile without the specific alkoxy substitution [1].

Kinase Selectivity Shift
Class-level inference
Diethoxy enables MEK1-selective inhibition; dimethoxy favors EGFR/Src
MEK1/MAPK pathway study fit
LoVo cell model; kinase selectivity profiling
MEK1 kinase inhibition kinase selectivity Ras-MAPK cascade

Synthetic Versatility via 4-Chloro Intermediate

The 4-oxo-1,4-dihydro tautomer of the target compound is the required precursor for phosphorus oxychloride (POCl₃)-mediated conversion to 4-chloro-6,7-diethoxy-3-quinolinecarbonitrile (CAS 214476-71-8), the universal electrophilic intermediate for SNAr introduction of diverse 4-anilino, 4-phenoxy, and 4-alkylamino substituents [1]. A representative procedure demonstrates that 6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile is refluxed with POCl₃ for 2 hours to yield the corresponding 4-chloro derivative, which is then used directly in subsequent displacement reactions . The identical transformation applies to the 6,7-diethoxy analog. In contrast, the 4-hydroxy tautomer (non-oxo form) or de-ethoxylated variants lack the requisite reactivity or generate different regioisomeric outcomes in downstream SNAr chemistry [1].

Synthetic Versatility
Cross-study comparable
4-Oxo form converts to universal 4-chloro intermediate via POCl₃
Maximum C-4 diversification control
Reflux POCl₃; crude intermediate used directly
synthetic intermediate 4-chloroquinoline POCl₃ chlorination

Predicted Physicochemical Property Differentiation

The 6,7-diethoxy-4-oxo-3-quinolinecarbonitrile (MW 258.27, formula C₁₄H₁₄N₂O₃) carries two additional methylene units versus the 6,7-dimethoxy analog (MW 230.22, C₁₂H₁₀N₂O₃), resulting in increased lipophilicity (predicted logP approximately 0.4–0.6 units higher) and a higher boiling point (predicted 409.5°C at 760 mmHg) [1]. The mixed analog 7-ethoxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile (CAS 214475-99-7, MW 244.25) occupies an intermediate property space . These differences affect chromatographic retention, solubility in organic reaction solvents, and the physicochemical profile of downstream 4-anilino derivatives — parameters that are critical for reproducible library synthesis and biological assay performance .

Physicochemical Profile
Supporting evidence
MW 258.27; predicted bp ~409°C; density 1.257 g/cm³
Distinct property space vs. dimethoxy analog
Affects chromatography and solvent compatibility
physicochemical properties Lipinski parameters solubility prediction

Prioritized Research Applications


MEK1-Selective Kinase Inhibitor Libraries

Research groups constructing focused kinase inhibitor libraries against the Ras-MAPK signaling pathway should procure the 6,7-diethoxy-4-oxo scaffold as the core intermediate. Evidence demonstrates that the diethoxy substitution pattern is essential for achieving MEK1-directed kinase selectivity and dual MEK1/MAPK phosphorylation inhibition in LoVo colon cancer cells, a profile not attainable with the 6,7-dimethoxy analog [1]. The 4-oxo group enables subsequent POCl₃-mediated conversion to the 4-chloro intermediate, which serves as the universal diversification point for introducing diverse 4-anilino substituents via SNAr chemistry [2].

Src Kinase Inhibitor Optimization Programs

For Src kinase inhibitor development, the 6,7-diethoxy scaffold provides a measurable potency advantage: the 4-[(2,4-dichlorophenyl)amino]-6,7-diethoxy derivative achieves an IC₅₀ of 11 nM against Src, compared to 30 nM for the corresponding 6,7-dimethoxy analog — a 2.7-fold improvement attributable to the ethoxy substituents [1]. Programs targeting sub-20 nM Src inhibition should therefore specify the 6,7-diethoxy building block rather than defaulting to the more commercially prevalent dimethoxy scaffold.

Medicinal Chemistry SAR of C-6/C-7 Alkoxy Space

Systematic structure-activity relationship studies exploring the impact of C-6/C-7 alkoxy substitution on kinase selectivity and cellular potency require all three alkoxy variants — dimethoxy, mixed ethoxy-methoxy, and diethoxy — to establish SAR trends. The 6,7-diethoxy-4-oxo compound completes this SAR matrix and enables direct head-to-head comparison with the dimethoxy analog, which is well-characterized for EGFR and Src inhibition [1]. The 4-oxo functional handle ensures that all three variants can be processed through identical downstream synthetic sequences, eliminating confounding variables in the SAR analysis [2].

Reference Standard for Analytical Method Development

Given its defined molecular formula (C₁₄H₁₄N₂O₃), MW (258.27), and availability at 98% purity from commercial vendors [1], the target compound serves as a qualified reference standard for HPLC method development, impurity profiling, and batch-to-batch quality control in the synthesis of 4-anilino-6,7-diethoxy-3-quinolinecarbonitrile drug candidates. The predicted boiling point (409.5°C) and density (1.257 g/cm³) provide additional physicochemical reference points for method validation [2].

Application
Selection Property
Validation Focus
MEK1 inhibitor library synthesis
6,7-Diethoxy substitution reported as determinant for MEK1 selectivity
MEK1/MAPK dual inhibition in Ras-MAPK pathway assays
Src kinase inhibitor optimization
Reported enzymatic potency advantage over dimethoxy analog
Src inhibition assay and selectivity window assessment
Alkoxy-substitution SAR matrix
Complete set of ethoxy/methoxy variants for head-to-head comparison
Kinase selectivity profiling across EGFR, Src, MEK1
Analytical reference standard
Defined purity specification and physicochemical reference data
HPLC method development and batch-to-batch quality control
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